5-Chloro-2-(difluoromethyl)-3-nitropyridine
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Overview
Description
5-Chloro-2-(difluoromethyl)-3-nitropyridine is a heterocyclic compound that features a pyridine ring substituted with chlorine, difluoromethyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(difluoromethyl)-3-nitropyridine typically involves multiple steps starting from readily available precursors. One common method involves the chlorination of 2-aminopyridine, followed by nitration and subsequent introduction of the difluoromethyl group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure high yields and purity .
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The industrial methods are designed to be scalable and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(difluoromethyl)-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 5-chloro-2-(difluoromethyl)-3-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
5-Chloro-2-(difluoromethyl)-3-nitropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-2-(difluoromethyl)-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-fluoro-1-(difluoromethyl)benzene
- 5-Chloro-2-(substituted phenyl)benzo[d]thiazole derivatives
- 5-Chloro-2,4,6-trifluoropyrimidine
Uniqueness
5-Chloro-2-(difluoromethyl)-3-nitropyridine is unique due to the presence of both the difluoromethyl and nitro groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H3ClF2N2O2 |
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Molecular Weight |
208.55 g/mol |
IUPAC Name |
5-chloro-2-(difluoromethyl)-3-nitropyridine |
InChI |
InChI=1S/C6H3ClF2N2O2/c7-3-1-4(11(12)13)5(6(8)9)10-2-3/h1-2,6H |
InChI Key |
BARQQFGPGDCFIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C(F)F)Cl |
Origin of Product |
United States |
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